molecular formula C19H34ClNO2 B1663886 Fingolimod hydrochloride CAS No. 162359-56-0

Fingolimod hydrochloride

Cat. No. B1663886
M. Wt: 343.9 g/mol
InChI Key: SWZTYAVBMYWFGS-UHFFFAOYSA-N
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Description

Fingolimod hydrochloride, also known as Fingolimod HCl, is a sphingosine 1-phosphate receptor modulator . It belongs to the class of synthetic glucocorticoid steroid drugs . It is used to prevent episodes of symptoms and slow the worsening of disability in adults and children 10 years of age and older with relapsing-remitting forms of multiple sclerosis .


Synthesis Analysis

Fingolimod can be synthesized from readily available and inexpensive starting material diethyl acetamidomalonate . An efficient process for the synthesis of Fingolimod Hydrochloride involves simple commercially available octanophenone as a starting material .


Molecular Structure Analysis

The molecular structure of Fingolimod hydrochloride can be found in various databases .

Fingolimod hydrochloride was subjected to oxidative, acid, base, hydrolytic, thermal, and photolytic stress, and analysis was conducted to determine the amounts of related impurities formed .


Physical And Chemical Properties Analysis

Fingolimod Hydrochloride appears as a solid . It is very soluble in water . The melting point ranges from 107 - 108 °C .

Scientific Research Applications

Immunomodulatory Effects

Fingolimod hydrochloride is recognized for its immunomodulatory effects. It has been effective in improving relapsing-remitting multiple sclerosis (RRMS), primarily through its action on white matter tracts in the brain. This improvement is associated with enhanced myelin and axonal integrity, indicating a potential for reducing functional impairments related to MS (Gurevich, Waknin, Stone, & Achiron, 2018).

Anticancer Potential

Fingolimod has emerged as a potential anticancer drug. Its mechanism involves the induction of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells, independent of its properties as a sphingosine-1-phosphate modulator. This novel role positions Fingolimod as a promising candidate in cancer treatment strategies, especially when targeting the vulnerabilities of cancer cells against oxidative stress (Takasaki, Hagihara, Satoh, & Sugiura, 2018).

Neuroprotective Effects

Research indicates that Fingolimod may have direct neuroprotective effects. This is particularly relevant for treating progressive stages of diseases like multiple sclerosis, where neurodegeneration is a major concern. The compound's ability to modulate sphingosine 1-phosphate receptors in both the immune system and central nervous system could contribute to these neuroprotective effects (Chun, Kihara, Jonnalagadda, & Blaho, 2019).

Cardioprotective Role

Fingolimod has demonstrated a cardioprotective role in a porcine model of ischemia/reperfusion. By activating sphingosine-1-phosphate receptors during acute myocardial infarction, it can inhibit apoptosis, leading to reduced infarct size and mitigating adverse left ventricular remodeling. These findings support its potential use in treating heart-related conditions (Santos-Gallego, Vahl, Goliasch, et al., 2016).

Molecular and Cellular Mechanisms

Fingolimod's active form, phosphorylated fingolimod, has been found to inhibit histone deacetylases and facilitate fear extinction memory. This indicates its influence on gene expression and memory processes, independent of its immunosuppressive actions (Hait, Wise, Allegood, et al., 2014).

Treatment of Cerebral Ischemia

Fingolimod has shown promise in rodent models of cerebral ischemia. Studies indicate that it can provide long-term protection by decreasing reperfusion injury in the brain, which is significant for therapeutic applications in stroke and related cerebral conditions (Wei, Yemisci, Kim, et al., 2011).

Safety And Hazards

Fingolimod Hydrochloride is harmful if swallowed and causes skin irritation . It may damage fertility or the unborn child . It is recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, keep away from sources of ignition, and avoid prolonged or repeated exposure .

Future Directions

Fingolimod is a well-tolerated, highly effective disease-modifying therapy successfully utilized in the management of multiple sclerosis . There is now rapidly increasing knowledge on its previously unrecognized molecular and potential therapeutic effects in diverse pathological conditions . Experimental reports have firmly associated the drug with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer . Based on the recent reports, fingolimod may soon find its way as an adjunct therapy in various disparate pathological conditions .

properties

IUPAC Name

2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO2.ClH/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22;/h9-12,21-22H,2-8,13-16,20H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZTYAVBMYWFGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167364
Record name Fingolimod hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fingolimod hydrochloride

CAS RN

162359-56-0
Record name Fingolimod hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162359-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fingolimod hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162359560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fingolimod hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FINGOLIMOD HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G926EC510T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
522
Citations
K Thomas, U Proschmann… - Expert opinion on …, 2017 - Taylor & Francis
… Fingolimod hydrochloride is available by the trade name ‘Gilenya’ (Novartis, Basel, … Gilenyia is applied as hard capsule, including 0.56 mg fingolimod hydrochloride. Further inactive …
Number of citations: 48 www.tandfonline.com
MD Ward, DE Jones, MD Goldman - Expert opinion on drug safety, 2014 - Taylor & Francis
Introduction: Fingolimod (Gilenya®, FTY720) is an oral sphingosine-1-phosphate analogue that was approved by the FDA in 2010 for the treatment of relapsing forms of multiple …
Number of citations: 49 www.tandfonline.com
JR Wang, S Li, B Zhu, X Mei - Journal of Pharmaceutical and Biomedical …, 2015 - Elsevier
Single-crystal structures of fingolimod hydrochloride (FTY 720), a block-buster multiple sclerosis drug, were revealed for the first time in this study. Three different conformational …
Number of citations: 12 www.sciencedirect.com
J Swain, M Mohapatra, SR Borkar, IS Aidhen… - Physical Chemistry …, 2013 - pubs.rsc.org
… FTY720 (clinically known as fingolimod hydrochloride) is a recently introduced oral drug molecule that is used to treat relapsing–remitting multiple sclerosis (RRMS), which is a common …
Number of citations: 23 pubs.rsc.org
OJ David, JM Kovarik, RL Schmouder - Clinical pharmacokinetics, 2012 - Springer
Fingolimod (FTY720), a sphingosine 1-phosphate receptor modulator, is the first in a new class of therapeutic compounds and is the first oral therapy approved for the treatment of …
Number of citations: 122 link.springer.com
M Tamakuwala, W Ratna, A Joshi… - Journal of Pharmacy …, 2016 - academic.oup.com
Objectives To assess the efficacy of topically applied 2% hydroxypropyl cellulose gels containing 0.5% fingolimod hydrochloride (FNGL) with or without 6% colloidal oatmeal in an in …
Number of citations: 2 academic.oup.com
N Rajan, K Anver Basha - Chromatographia, 2014 - Springer
… quantitative determination of fingolimod hydrochloride and all … run time was 16 min and fingolimod hydrochloride and its six … Fingolimod hydrochloride was subjected to oxidative, acid, …
Number of citations: 4 link.springer.com
J Doubsky, S Rádl, J Cinibulk… - … Process Research & …, 2021 - ACS Publications
… An efficient and scalable synthesis of the immunomodulating drug fingolimod hydrochloride … group, providing thus highly pure fingolimod hydrochloride from the crude reaction mixture …
Number of citations: 3 pubs.acs.org
JA Kaduk, K Zhong, AM Gindhart, TN Blanton - Powder Diffraction, 2015 - cambridge.org
… gests that we might expect platy morphology for fingolimod hydrochloride, with {001} as the … The powder pattern of fingolimod hydrochloride has been submitted to ICDD for inclusion in …
Number of citations: 4 www.cambridge.org
J Swain, SR Borkar, IS Aidhen, AK Mishra - RSC Advances, 2014 - pubs.rsc.org
This work focuses on the molecular level understanding of interaction between FTY720 (Fingolimod hydrochloride) and dimyristoylphosphatidylcholine (DMPC) multilamellar vesicles (…
Number of citations: 5 pubs.rsc.org

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